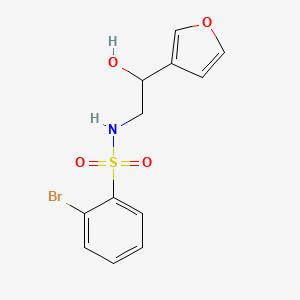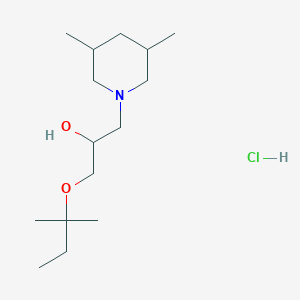
1-(3,5-Dimethylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(3,5-Dimethylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride is not directly mentioned in the provided papers. However, the papers discuss related compounds that can provide insight into the chemical and pharmacological characteristics of similar structures. The first paper discusses a series of compounds with beta-adrenoceptor blocking activity, which includes structures related to the compound . The second paper describes the synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols, which share some structural features with the compound of interest .
Synthesis Analysis
The synthesis of related compounds, such as 1,3-dimethylpiperidin-4-ols, involves the creation of diastereoisomeric structures and their corresponding esters . Although the exact synthesis of 1-(3,5-Dimethylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride is not detailed, the methods used for similar compounds could potentially be adapted. The synthesis of beta-adrenoceptor blocking agents mentioned in the first paper also provides a framework for the synthesis of compounds with specific substituents that affect their affinity to beta-adrenoceptors .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3,5-Dimethylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride has been analyzed using proton magnetic resonance (p.m.r.) characteristics . This technique helps in assigning configurations and preferred conformations of the molecules. The stereochemistry plays a crucial role in the biological activity of these compounds, as seen in the cardioselectivity of beta-adrenoceptor blocking agents .
Chemical Reactions Analysis
The chemical reactions involving compounds with a piperidinyl moiety and aryloxy propanol structure are not explicitly discussed in the provided papers. However, the affinity of these compounds to beta-adrenoceptors suggests that they may undergo specific interactions with biological targets, leading to their cardioselective properties . The reactivity of such compounds could be further inferred from their molecular structure and the presence of functional groups that are known to participate in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from the properties of structurally related compounds. For instance, the solubility of epimeric conjugate acids in solvents like CDCl3 is mentioned, which could be relevant for the compound of interest . The affinity for beta-adrenoceptors and the resulting cardioselectivity are also indicative of the compound's biological properties and potential therapeutic applications .
Applications De Recherche Scientifique
Conformational Analysis and Structural Insights
Studies on derivatives similar to the queried compound, such as 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, highlight the importance of conformational analysis in understanding chemical behavior. Crystal structure analyses reveal how variations in molecular structure affect conformation and packing, offering foundational knowledge for designing compounds with desired physical and chemical properties (Nitek et al., 2020).
Synthesis and Chemical Reactivity
Research into the synthesis and reactivity of structurally related compounds, such as 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, showcases the versatility of these molecules in generating a diverse library of compounds. These studies are crucial for the development of new synthetic pathways and the exploration of chemical reactivity, which can lead to the discovery of novel substances with potential applications in various industries (Roman, 2013).
Medicinal Chemistry and Drug Development
Investigations into compounds with similar structural features offer insights into their potential medicinal applications. For instance, the synthesis and characterization of multinuclear zinc(II) alkyl derivatives demonstrate the relevance of structural chemistry in drug development and the exploration of biological activities (Dinger and Scott, 2001). Additionally, studies on 1,3-dimethylpiperidin-4-ols provide valuable information on stereochemistry and conformation, which are critical in understanding the pharmacological properties of drug molecules (Casy & Jeffery, 1972).
Advanced Materials and Catalysis
Research on related compounds also extends to materials science and catalysis. For example, the synthesis and characterization of oxidovanadium(V) complexes highlight the role of these compounds in catalysis and material properties, offering potential applications in the development of new materials and catalytic processes (Back et al., 2012).
Propriétés
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-3-(2-methylbutan-2-yloxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2.ClH/c1-6-15(4,5)18-11-14(17)10-16-8-12(2)7-13(3)9-16;/h12-14,17H,6-11H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYTZZOXVJPADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OCC(CN1CC(CC(C1)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3011944.png)
![N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B3011945.png)

![4-ethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3011953.png)
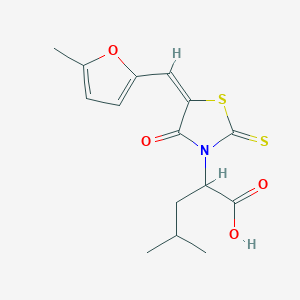
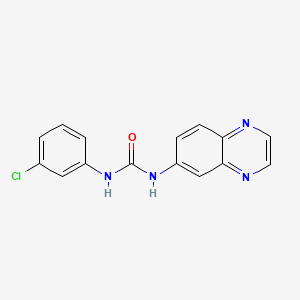
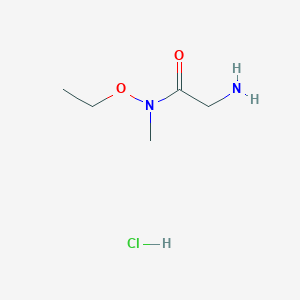
![N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide](/img/structure/B3011957.png)
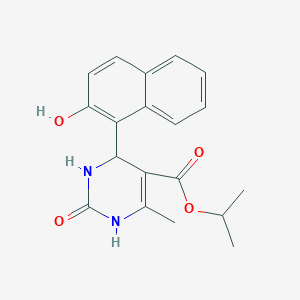
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide](/img/structure/B3011959.png)

![4-[(3-Iodophenyl)carbonyl]morpholine](/img/structure/B3011963.png)
![1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone](/img/structure/B3011966.png)
